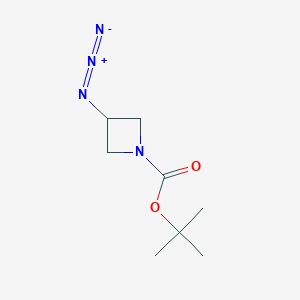
Tert-butyl 3-azidoazetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-azidoazetidine-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, related compounds with tert-butyl groups and azetidine rings are discussed, indicating the relevance of tert-butyl azetidine derivatives in synthetic chemistry. These compounds are useful intermediates for further chemical transformations and can access chemical spaces complementary to piperidine ring systems .
Synthesis Analysis
The synthesis of tert-butyl azetidine derivatives is not explicitly detailed for the compound . However, related synthetic routes are described for compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which involve scalable and efficient methods . Another synthesis route for tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate involves acid-catalyzed hydrolysis followed by glycol cleavage . These methods highlight the potential synthetic strategies that could be adapted for the synthesis of tert-butyl 3-azidoazetidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl azetidine derivatives can be complex, as seen in the synthesis and structural determination of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . X-ray diffraction analysis is a common technique used to determine the crystal structure of such compounds, providing insights into their stereochemistry and conformation .
Chemical Reactions Analysis
Tert-butyl azetidine derivatives can undergo various chemical reactions. For instance, silylmethyl-substituted azetidine can react with nitriles and carbonyl substrates to generate different heterocyclic products . Additionally, azetidine derivatives can be involved in cycloaddition reactions, as demonstrated by the reaction of 3-(3-(tert-butyldimethylsilyloxy)buta-1,3-dienyl)oxazolidin-2-ones with electrophilic 2H-azirines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl azetidine derivatives can be inferred from related compounds. For example, the crystal structure and density of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine were determined, providing information on the compound's solid-state properties . Schiff base compounds derived from tert-butyl azetidine derivatives have been characterized using spectroscopic methods, and their molecular structures have been analyzed through X-ray crystallography and DFT analyses .
Orientations Futures
The study and application of azetidine derivatives have been a topic of interest in medicinal chemistry due to their presence in various biologically active compounds . Therefore, “Tert-butyl 3-azidoazetidine-1-carboxylate” could potentially be of interest in the synthesis of new pharmaceuticals or materials .
Propriétés
IUPAC Name |
tert-butyl 3-azidoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQJKBCCOFSQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-azidoazetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

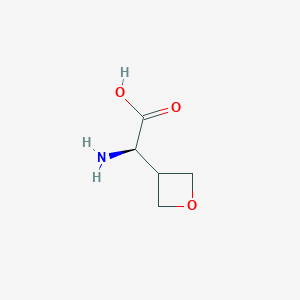
![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)
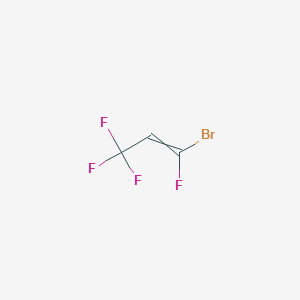

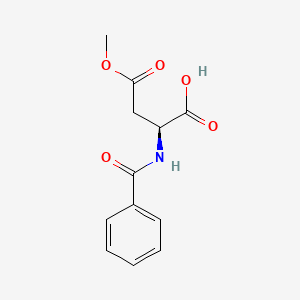
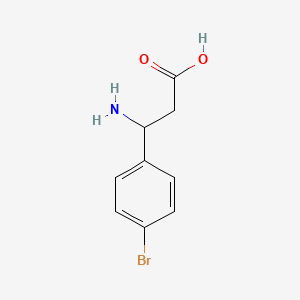
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)
![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)
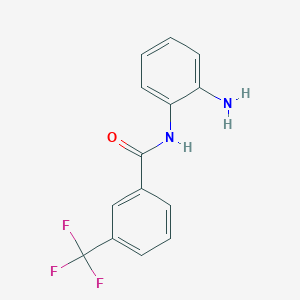
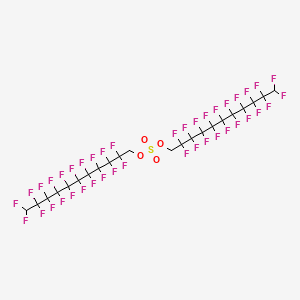
![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)
![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)